molecular formula C10H13Cl2N B13629250 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride

1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride

Cat. No.: B13629250
M. Wt: 218.12 g/mol
InChI Key: SPLKMRMYRFEIGL-UHFFFAOYSA-N
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Description

1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a substituted indenylmethanamine derivative. The compound features a bicyclic 2,3-dihydro-1H-indene core with a chlorine substituent at the 7-position and a methanamine group (-CH2NH2) at the 4-position, protonated as a hydrochloride salt.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c11-10-5-4-7(6-12)8-2-1-3-9(8)10;/h4-5H,1-3,6,12H2;1H

InChI Key

SPLKMRMYRFEIGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde.

    Reductive Amination: The carbaldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methanamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride. Key differences and similarities are highlighted:

7-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

  • Structure : Methoxy (-OCH3) at the 7-position and methanamine at the 1-position of the indene ring.
  • Molecular Weight: 199.68 g/mol (C10H14ClNO).
  • Key Difference : The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro substituent in the target compound. This alters electronic density and may influence receptor binding or metabolic stability.
  • Applications: No direct pharmacological data, but the methoxy group is common in CNS-active compounds (e.g., serotonin analogs) .

(7-Chloro-1,3-benzothiazol-2-yl)methanamine Hydrochloride

  • Structure : Benzothiazole ring (heterocyclic sulfur-containing system) with a chloro substituent at the 7-position and methanamine at the 2-position.
  • The sulfur atom may improve lipophilicity compared to the indene system.
  • Applications : Benzothiazoles are explored as kinase inhibitors or antimicrobial agents .

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

  • Structure : Imidazole ring linked to a 3-methoxybenzyl group, with methanamine at the 4-position.
  • Molecular Weight : 253.73 g/mol (C12H15N3O·HCl).
  • Key Difference : The imidazole ring provides hydrogen-bonding capability and basicity (pKa ~7), distinct from the indene scaffold. The 3-methoxybenzyl group may confer selectivity for histaminergic or dopaminergic receptors.
  • Safety : Standard handling procedures for hydrochloride salts apply (e.g., eye/skin rinsing for exposure) .

Ozanimod Hydrochloride

  • Structure : Complex spirocyclic indene derivative with a 1,2,4-oxadiazole linker and benzonitrile group.
  • Molecular Weight : 440.92 g/mol.
  • Key Difference : Ozanimod’s extended structure enables high-affinity binding to sphingosine 1-phosphate receptors, a mechanism leveraged in treating multiple sclerosis and ulcerative colitis. The target compound’s simpler structure may lack this specificity but could serve as a synthetic intermediate.
  • Applications: Clinically approved immunomodulator .

(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride

  • Structure : Dihydrobenzofuran core (oxygen-containing heterocycle) with chloro at the 7-position and amine at the 3-position.
  • Applications : Benzofuran derivatives are studied for antidepressant and antiviral activities .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
1-(7-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine HCl Indene 7-Cl, 4-CH2NH2·HCl ~218.09 (C10H13Cl2N) Amine hydrochloride, chloro
7-Methoxy-2,3-dihydro-1H-inden-1-amine HCl Indene 7-OCH3, 1-CH2NH2·HCl 199.68 Methoxy, amine hydrochloride
(7-Chloro-1,3-benzothiazol-2-yl)methanamine HCl Benzothiazole 7-Cl, 2-CH2NH2·HCl ~233.08 (C8H8ClN2S·HCl) Thiazole, chloro
Ozanimod HCl Spirocyclic indene Multiple functional groups 440.92 Oxadiazole, benzonitrile
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine HCl Benzofuran 7-Cl, 3-NH2·HCl ~193.06 (C8H9Cl2NO) Amine hydrochloride, furan

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